molecular formula C16H21N3O2S B2647715 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide CAS No. 2310122-07-5

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2647715
CAS No.: 2310122-07-5
M. Wt: 319.42
InChI Key: XRVGGCWOABBETR-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound that features a combination of oxane, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane and thiophene intermediates, followed by their coupling with a pyrazole derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-imidazol-1-yl)propanamide
  • N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-triazol-1-yl)propanamide
  • N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-indol-1-yl)propanamide

Uniqueness

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide is unique due to its specific combination of oxane, thiophene, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12(19-8-3-7-17-19)16(20)18-15(14-4-2-11-22-14)13-5-9-21-10-6-13/h2-4,7-8,11-13,15H,5-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVGGCWOABBETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCOCC1)C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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